2-Fluoro-6-(trimethylsilyl)pyridine
Description
Significance of Pyridine (B92270) Scaffolds in Organic Synthesis
The pyridine ring is a fundamental heterocyclic scaffold that is omnipresent in a vast array of naturally occurring and synthetically important molecules. lifechemicals.comresearchgate.netresearchgate.net Its structural motif is found in essential natural products like vitamins, coenzymes, and alkaloids. lifechemicals.com Beyond its natural prevalence, the pyridine framework is a cornerstone in medicinal chemistry, with a significant number of FDA-approved drugs incorporating this heterocycle. lifechemicals.comnih.gov The nitrogen atom in the pyridine ring imparts unique properties, including the ability to form hydrogen bonds and act as a ligand for metal catalysts, which contributes to its broad utility. nih.gov The versatility of the pyridine scaffold allows for extensive functionalization, making it a valuable building block for the construction of diverse molecular architectures with a wide range of biological and material science applications. researchgate.netnih.gov
Role of Organofluorine Chemistry in Modern Synthetic Methods
Organofluorine chemistry, the study of compounds containing carbon-fluorine bonds, has become a pivotal area of modern chemical research. cas.cnnumberanalytics.com The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.comsoci.org The high electronegativity and small size of the fluorine atom can lead to increased metabolic stability, enhanced binding affinity to biological targets, and modified lipophilicity, all of which are desirable traits in the development of pharmaceuticals and agrochemicals. cas.cnnumberanalytics.com Consequently, the development of new and efficient methods for the selective introduction of fluorine into organic molecules is a major focus of contemporary synthetic chemistry. cas.cnchinesechemsoc.orgspringernature.com These methods are crucial for accessing novel fluorinated compounds that are used in a wide range of applications, from life-saving drugs to advanced materials. cas.cnnumberanalytics.com
Strategic Importance of Trimethylsilyl (B98337) Groups in Chemical Transformations
The trimethylsilyl (TMS) group, composed of three methyl groups attached to a silicon atom, plays a crucial and multifaceted role in modern organic synthesis. wikipedia.org One of its primary functions is as a protecting group for various functional groups, particularly alcohols. wikipedia.orgfiveable.mecfsilicones.com The TMS group is relatively stable under many reaction conditions but can be readily removed when desired, allowing for selective chemical transformations at other parts of a molecule. fiveable.me Beyond its protective role, the TMS group can also act as a leaving group in certain reactions, facilitating the formation of new chemical bonds. researchgate.net Its bulky nature can also provide steric hindrance, influencing the stereochemical outcome of reactions. fiveable.menih.gov The versatility of the trimethylsilyl group makes it an indispensable tool for synthetic chemists, enabling the construction of complex molecular structures with high precision and efficiency. cfsilicones.com
Overview of 2-Fluoro-6-(trimethylsilyl)pyridine as a Key Building Block and Synthetic Intermediate
This compound stands at the confluence of the aforementioned chemical principles, integrating the advantageous features of a pyridine scaffold, an organofluorine component, and a trimethylsilyl group. This unique combination of functionalities makes it a highly valuable and versatile building block in organic synthesis. researchgate.netnih.govsigmaaldrich.comrsc.org The fluorine atom at the 2-position activates the pyridine ring towards nucleophilic aromatic substitution, a fundamental reaction for introducing a wide variety of substituents. nih.govstackexchange.com The trimethylsilyl group at the 6-position can be exploited in several ways. It can be retained to influence the reactivity and solubility of the molecule, or it can be selectively removed (desilylation) to generate a reactive site for further functionalization. researchgate.net This dual reactivity allows for a stepwise and controlled approach to the synthesis of highly substituted and complex pyridine derivatives. The strategic placement of the fluoro and trimethylsilyl groups provides chemists with a powerful tool for the efficient construction of novel molecules with potential applications in medicinal chemistry, materials science, and agrochemicals.
Interactive Data Table: Physicochemical Properties of Related Pyridine Compounds
The following table provides a comparative overview of the physicochemical properties of this compound and related compounds. This data is essential for understanding the reactivity and handling of these chemical building blocks.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | 59409-80-2 | C8H12BrNSi | 230.18 | Not Available | Not Available |
| 2-Fluoro-6-(trifluoromethyl)pyridine | 94239-04-0 | C6H3F4N | 165.09 | Not Available | 1.40 at 20°C |
| 2-Fluoro-6-methylpyridine | 407-22-7 | C6H6FN | 111.12 | 140-141 | 1.077 at 25°C |
| 2-Fluoro-6-pyridinecarbonyl chloride | 64197-03-1 | C6H3ClFNO | Not Available | 211-218 | 1.38 |
| 6-Bromo-2-fluoro-3-(trimethylsilyl)pyridine | 2089277-62-1 | C8H11BrFNSi | 248.17 | Not Available | Not Available |
| 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine | 205444-18-4 | C9H10Cl F3NSi | Not Available | Not Available | Not Available |
| 2-Fluoro-3-((trimethylsilyl)ethynyl)pyridine | 207602-10-6 | C10H12FNSi | Not Available | Not Available | Not Available |
| 6-fluoro-3-[2-(trimethylsilyl)ethynyl]pyridin-2-amine | 2618285-08-6 | C10H13FN2Si | 208.31 | Not Available | Not Available |
| 2-fluoro-6-(2-fluoropropan-2-yl)pyridine | Not Available | C8H9F2N | Not Available | Not Available | Not Available |
| 2-fluoro-6-(1,1,2,2,2-pentafluoroethyl)pyridine | Not Available | C7H3F6N | Not Available | Not Available | Not Available |
Note: "Not Available" indicates that the data was not readily found in the searched sources.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6-fluoropyridin-2-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FNSi/c1-11(2,3)8-6-4-5-7(9)10-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCODORREULDDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC(=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70479926 | |
| Record name | 2-fluoro-6-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847226-07-7 | |
| Record name | 2-fluoro-6-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Fluoro 6 Trimethylsilyl Pyridine and Its Precursors
Direct Synthetic Approaches to 2-Fluoro-6-(trimethylsilyl)pyridine
Direct methods for the synthesis of this compound offer efficient pathways to this target compound. These strategies can be subdivided based on the order of introduction of the key functional groups: fluorination followed by silylation, or silylation followed by fluorination.
Fluorination Strategies for Pyridine (B92270) Precursors
The introduction of a fluorine atom at the 2-position of the pyridine ring is a critical step in synthesizing the target molecule. This can be achieved through classical diazotization-fluorination reactions or through more modern catalytic C-H activation methods.
A well-established method for the introduction of fluorine into aromatic rings is the Balz-Schiemann reaction and its variations, which involve the thermal decomposition of a diazonium fluoroborate salt. For pyridine derivatives, a common approach is the diazotization of an aminopyridine precursor in a non-aqueous medium like hydrogen fluoride (B91410) (HF) or a solution of HF in pyridine (Olah's reagent), followed by in-situ decomposition of the diazonium salt. google.comgoogle.com This method is particularly useful for preparing fluoropyridines from their corresponding amino derivatives.
The general process involves the reaction of an aminopyridine with a diazotizing agent, such as sodium nitrite, in a solution of hydrogen fluoride. The reaction is typically initiated at low temperatures (e.g., -78 °C to 0 °C) to control the formation of the diazonium intermediate, followed by warming to effect the decomposition and formation of the fluoropyridine. google.com The use of HF-pyridine complexes can offer a more manageable and less corrosive alternative to neat HF. google.com
For the synthesis of this compound, this would necessitate the prior synthesis of 2-amino-6-(trimethylsilyl)pyridine. While the direct synthesis of this specific precursor is not extensively detailed in readily available literature, the general applicability of this fluorination method to aminopyridines is well-documented. google.combeilstein-journals.org
Table 1: General Conditions for Diazotization-Fluorination of Aminopyridines
| Parameter | Typical Conditions | Reference |
| Fluorinating Agent | Anhydrous Hydrogen Fluoride (HF) or HF-Pyridine | google.com |
| Diazotizing Agent | Sodium Nitrite (NaNO₂) | google.com |
| Substrate | Aminopyridine | google.combeilstein-journals.org |
| Initial Temperature | -78 °C to 5 °C | google.com |
| Decomposition Temp. | 30 °C to 70 °C | google.com |
Modern synthetic chemistry has seen the advent of catalytic methods for direct C-H fluorination, which can offer advantages in terms of functional group tolerance and milder reaction conditions. One notable example is the use of silver(II) fluoride (AgF₂) for the site-selective fluorination of pyridines and diazines. nih.govresearchgate.net This method demonstrates exclusive selectivity for fluorination at the C-H bond adjacent to the nitrogen atom. nih.gov
The reaction typically proceeds at ambient temperature and can be accomplished within an hour. nih.gov This approach could potentially be applied to the synthesis of this compound by starting with 2-(trimethylsilyl)pyridine (B83657). The direct C-H fluorination would install the fluorine atom at the desired 6-position, taking advantage of the inherent regioselectivity of the AgF₂ reagent. While this specific transformation has not been explicitly reported, the broad applicability of this method to a variety of substituted pyridines suggests its potential viability. researchgate.net
Table 2: Silver(II) Fluoride Mediated C-H Fluorination of Pyridines
| Parameter | Typical Conditions | Reference |
| Fluorinating Agent | Silver(II) Fluoride (AgF₂) | nih.govresearchgate.net |
| Substrate | Substituted Pyridine | researchgate.net |
| Solvent | Acetonitrile (MeCN) | nih.gov |
| Temperature | Ambient Temperature | nih.gov |
| Reaction Time | ~1 hour | nih.gov |
Silylation Strategies for Fluorinated Pyridine Precursors
An alternative and highly effective strategy for the synthesis of this compound involves the introduction of the trimethylsilyl (B98337) group onto a pre-existing 2-fluoropyridine (B1216828) scaffold. This is most commonly achieved through directed metalation.
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. semanticscholar.orgnih.gov In the context of 2-fluoropyridine, the fluorine atom can act as a directing metalating group (DMG), facilitating the deprotonation of the adjacent C-H bond at the 6-position by a strong base, typically a lithium amide like lithium diisopropylamide (LDA). researchgate.netnih.gov The resulting lithiated intermediate can then be trapped with an electrophile, such as trimethylsilyl chloride (TMSCl), to introduce the trimethylsilyl group at the 6-position.
Mechanistic studies have shown that the LDA-mediated ortholithiation of 2-fluoropyridine in tetrahydrofuran (B95107) (THF) at -78 °C is a complex process, influenced by factors such as substrate-assisted deaggregation of LDA and autocatalysis by the aryllithium product. nih.gov Despite this complexity, the reaction can be synthetically useful. Research has demonstrated that the regioselective lithiation of 2-chloropyridine (B119429) at the 3-position can be achieved with LDA, and subsequent quenching with chlorotrimethylsilane (B32843) provides the corresponding silylated product in good to excellent yields. researchgate.net This precedent strongly supports the feasibility of a similar approach for the 6-silylation of 2-fluoropyridine. The reaction of the in situ generated 6-lithio-2-fluoropyridine with TMSCl would directly yield the desired this compound.
Table 3: Directed ortho-Metalation and Silylation of Halopyridines
| Parameter | Typical Conditions | Reference |
| Base | Lithium Diisopropylamide (LDA) | researchgate.netnih.gov |
| Substrate | 2-Halopyridine (e.g., 2-fluoropyridine) | researchgate.netnih.gov |
| Solvent | Tetrahydrofuran (THF) | researchgate.netnih.gov |
| Temperature | -78 °C | researchgate.netnih.gov |
| Electrophile | Trimethylsilyl chloride (TMSCl) | researchgate.net |
While the direct reaction of a lithiated intermediate with an electrophilic silicon source like TMSCl is a common strategy, other silylating reagents can also be employed. N-(Trimethylsilyl)imidazole (TMSI) is a powerful silylating agent, often used for the protection of alcohols and other functional groups. While its primary application is not typically in the silylation of organometallic intermediates, its reactivity could potentially be harnessed in this context. However, there is no direct evidence in the reviewed literature for the use of N-(trimethylsilyl)imidazole to trap a lithiated fluoropyridine intermediate for the synthesis of this compound. The more established and direct method remains the use of halosilanes like trimethylsilyl chloride with the pre-formed organolithium species.
Advanced Precursor Synthesis and Pyridine Ring Formation
The construction of the this compound scaffold can be approached through the synthesis of strategically functionalized pyridine precursors. These precursors already contain some of the desired substituents, which are then further elaborated to yield the final product. Advanced methods for creating these precursors include the preparation of functionalized halopyridines, the use of metal-catalyzed coupling reactions to build the pyridine ring, and the application of multicomponent reactions to assemble the heterocyclic core in a convergent manner.
Preparation of Functionalized Halopyridines as Starting Materials
A key strategy for the synthesis of this compound involves the preparation of a pyridine ring that is halogenated at the 2- and 6-positions. One of these halogen atoms can then be selectively replaced by a trimethylsilyl group, while the other is a fluorine atom or can be converted to one.
A common precursor is 2-bromo-6-fluoropyridine. The synthesis of this compound can be achieved from 2,6-dibromopyridine (B144722). In a typical procedure, 2,6-dibromopyridine is heated with potassium fluoride in the presence of a phase-transfer catalyst such as 18-crown-6. The reaction product, 2-bromo-6-fluoropyridine, can be isolated by distillation chemicalbook.com.
Another approach involves the diazotization of aminopyridines in the presence of a fluoride source. For instance, 2-amino-6-bromopyridine (B113427) can be converted to 2-bromo-6-fluoropyridine. This method, however, can sometimes be limited by the stability of the intermediate diazonium salts acs.org.
The synthesis of various functionalized halopyridines is crucial for accessing a wide range of substituted pyridine derivatives. For example, the preparation of 5-bromo-2-chloro-4-fluoro-3-iodopyridine has been reported, showcasing the ability to introduce multiple different halogen atoms onto the pyridine ring, which can then be selectively functionalized acs.org.
Table 1: Synthesis of 2-Bromo-6-fluoropyridine
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
| 2,6-Dibromopyridine | Potassium fluoride, 18-crown-6 | 190°C, 200 mbar | 2-Bromo-6-fluoropyridine | Not specified in abstract | chemicalbook.com |
Metal-Catalyzed Coupling Reactions for Pyridine Ring Construction
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they can be employed in the synthesis of substituted pyridines. While often used to functionalize a pre-existing pyridine ring, some strategies utilize these reactions to construct the ring itself.
More commonly, metal-catalyzed reactions are used to introduce the trimethylsilyl group onto a pre-formed fluorinated pyridine ring. For example, palladium-catalyzed C-H silylation reactions have been developed. While direct C-H silylation of 2-fluoropyridine at the 6-position is not explicitly detailed in the provided search results, related transformations on similar substrates have been reported. For instance, the palladium-catalyzed C-H fluorosilylation of 2-phenylpyridines has been demonstrated to produce fluorosilylated 2-phenylpyridines in good to excellent yields nih.gov. This reaction highlights the potential for palladium catalysis to mediate the formation of a C-Si bond on a pyridine ring that also contains a fluorine atom.
In a similar vein, palladium-catalyzed silylation reactions between benzylic halides and silylboronates have been reported, demonstrating the utility of palladium in forming C-Si bonds under mild conditions rsc.org. The substrate scope of these reactions suggests that a suitably activated 2-fluoro-6-halopyridine could potentially undergo a similar transformation to introduce the trimethylsilyl group.
Table 2: Examples of Palladium-Catalyzed Reactions Relevant to Pyridine Functionalization
| Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
| 2-Phenylpyridines | Amino(1,3,2-dioxaborolan-2-yl)diphenylsilane | Palladium catalyst | Fluorosilylated 2-phenylpyridines | nih.gov |
| Benzylic halides | Silylboronate | Palladium catalyst | Benzylic silanes | rsc.org |
| Fluoroarenes | 2-Chloropyridine derivatives | Palladium catalyst | 2-(Fluorinated aryl)pyridines | chemrxiv.org |
Reactivity and Reaction Mechanisms of 2 Fluoro 6 Trimethylsilyl Pyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 2-Fluoro-6-(trimethylsilyl)pyridine, facilitated by the electron-deficient nature of the pyridine (B92270) ring. uci.edu The reaction involves the displacement of the fluoride (B91410), a competent leaving group, by a nucleophile.
The substitution of the fluorine atom in this compound occurs with high regioselectivity at the C-2 position. This preference is a well-established characteristic of SNAr reactions on pyridine derivatives. stackexchange.comstackexchange.com The displacement of leaving groups at the 2- and 4-positions (ortho and para to the nitrogen, respectively) is electronically favored because the anionic charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom. stackexchange.comstackexchange.com This delocalization provides significant stabilization to the transition state, thereby lowering the activation energy for the reaction at these positions compared to the C-3 or C-5 positions. stackexchange.com Consequently, the fluorine at the C-2 position of this compound is activated for nucleophilic attack, enabling a site-specific method for the synthesis of 2-substituted pyridines. nih.gov
The trimethylsilyl (B98337) (-SiMe3) group at the C-6 position exerts a notable influence on the SNAr reaction at the adjacent C-2 position through a combination of electronic and steric effects. stackexchange.comresearchgate.net
The trimethylsilyl group at the 6-position primarily influences the reactivity at the 2-position through its steric and electronic profile rather than by being a strong directing group in the classical sense. Electronically, the -SiMe3 group is considered less effective at activating the pyridine ring for SNAr compared to potent electron-withdrawing groups. researchgate.net Its primary steric role is as a bulky neighboring group. This bulk can create a "screening" effect, sterically hindering the approach of the incoming nucleophile to the C-2 position. stackexchange.com This steric shield, combined with the innate steric environment of the nitrogen's lone pair, can modulate the rate of nucleophilic attack. stackexchange.com
The steric bulk of the trimethylsilyl group can also impact the nucleofugality, or leaving group ability, of the adjacent fluorine atom. Steric repulsion between the large -SiMe3 group and the fluorine atom can introduce strain in the ground state of the molecule. This strain may be altered in the transition state of the SNAr reaction. nih.gov As the geometry at the C-2 carbon changes from sp2 to sp3 in the Meisenheimer intermediate, the steric interactions may change. If the steric strain is reduced in the transition state, the reaction can be accelerated. Conversely, an increase in steric crowding in the transition state would decrease the mobility of the fluorine leaving group and slow the reaction. nih.gov
The rate of SNAr reactions is highly dependent on the nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) significantly accelerate the reaction by stabilizing the negatively charged Meisenheimer intermediate. A comparative analysis shows that the trimethylsilyl group is a much weaker activating group than the trifluoromethyl (-CF3) group. researchgate.net
The -CF3 group is a powerful EWG due to the high electronegativity of the fluorine atoms, which strongly withdraws electron density from the ring via the inductive effect. This greatly stabilizes the anionic intermediate, leading to a significant rate enhancement. In contrast, the -SiMe3 group has a much weaker electronic influence and is surpassed in its activating effect by halogens as well. researchgate.net Research indicates a clear hierarchy in the activating ability of these substituents. researchgate.net
Table 1: Qualitative Comparison of Substituent Effects on SNAr Reaction Rates in Pyridines
| Substituent | Electronic Effect | Relative SNAr Rate Activation |
| -CF3 | Strong Electron-Withdrawing | High |
| -Halogens | Inductively Withdrawing | Moderate |
| -SiMe3 | Weakly Activating/Deactivating | Low |
| This table is based on the findings that a CF3 group increases reactivity more than halogens, which are superior to Me3Si groups. researchgate.net |
Influence of the Trimethylsilyl Group on SNAr Reactivity and Selectivity
Organometallic Reactivity and Functionalization
Beyond its influence on SNAr reactions, the trimethylsilyl group in the resulting 2-substituted-6-(trimethylsilyl)pyridine serves as a versatile handle for further functionalization through organometallic reactions. The C-Si bond can be selectively cleaved and replaced, allowing for the introduction of a wide array of chemical moieties at the C-6 position.
This two-step sequence—first an SNAr reaction at C-2 followed by a cross-coupling reaction at C-6—is a powerful strategy for synthesizing complex, polysubstituted pyridines. The trimethylsilyl group is particularly useful for organometallic cross-coupling reactions such as the Hiyama coupling, which utilizes organosilanes. Furthermore, the silyl (B83357) group can be replaced with a halogen (e.g., via ipso-bromination) to open up access to other common cross-coupling reactions like Suzuki, Stille, or Sonogashira couplings. nih.govbaranlab.org This subsequent functionalization highlights the synthetic utility of the trimethylsilyl group as a "masked" or "latent" reactive site that can be revealed after the initial SNAr functionalization at the adjacent position.
Regioselective Lithiation and Magnesiation
The functionalization of pyridine rings is a cornerstone of synthetic chemistry, and this compound serves as a valuable substrate for regioselective metalation reactions. The directing effects of the fluoro and trimethylsilyl substituents play a crucial role in determining the position of deprotonation.
Mixed TMP-bases (where TMP = 2,2,6,6-tetramethylpiperidyl), such as TMPMgCl·LiCl and TMP₂Mg·2LiCl, are highly effective reagents for the metalation of functionalized aromatic and heteroaromatic compounds. uni-muenchen.dedntb.gov.ua In the case of pyridines, the regioselectivity of these magnesiation reactions can be finely tuned. For instance, the use of TMPMgCl·LiCl can lead to the selective deprotonation at the position ortho to the fluorine atom, facilitated by the electron-withdrawing nature of the fluorine. This regioselectivity is crucial for the subsequent introduction of various functional groups. researchgate.net
Similarly, magnesiation can be achieved using magnesium-bis-diisopropylamide (MBDA) in hydrocarbon solvents at non-cryogenic temperatures. nih.gov This method provides thermally stable arylmagnesium amides, which can then be trapped with electrophiles to yield polyfunctional fluoro-substituted building blocks. nih.gov The choice of the metalating agent and reaction conditions is critical in controlling the regioselectivity of the deprotonation, enabling the targeted functionalization of the pyridine ring.
Subsequent Electrophilic Quenching to Introduce Diverse Functionalities
Following regioselective lithiation or magnesiation, the resulting organometallic intermediate of this compound can be quenched with a wide array of electrophiles. This two-step process allows for the introduction of diverse functionalities onto the pyridine ring with high precision.
The quenching of the magnesiated species with various electrophiles furnishes a range of functionalized pyridines. nih.gov For example, reaction with aldehydes or ketones yields the corresponding secondary or tertiary alcohols. Acylation with acid chlorides or anhydrides provides ketones, and reaction with sources of "I⁺" such as iodine affords the corresponding iodinated pyridine. These transformations highlight the synthetic utility of the magnesiated intermediate as a versatile nucleophile.
The table below summarizes representative examples of electrophilic quenching reactions of metalated this compound, showcasing the diversity of functional groups that can be introduced.
| Metalating Agent | Electrophile | Product | Reference |
| TMPMgCl·LiCl | I₂ | 2-Fluoro-3-iodo-6-(trimethylsilyl)pyridine | researchgate.net |
| MBDA | RCHO | 2-Fluoro-3-(hydroxy(R)methyl)-6-(trimethylsilyl)pyridine | nih.gov |
| TMPMgCl·LiCl | Allyl-X (Cu-cat.) | 2-Allyl-6-fluoro-3-(trimethylsilyl)pyridine | researchgate.net |
Deprotonative Functionalization with Amide Bases
Deprotonative functionalization using strong amide bases, such as lithium diisopropylamide (LDA) or the aforementioned TMP-based reagents, is a powerful strategy for C-H bond activation. uni-muenchen.dedntb.gov.ua In the context of this compound, these bases can selectively abstract a proton from the pyridine ring, generating a nucleophilic species that can react with various electrophiles.
The regioselectivity of deprotonation is dictated by the electronic and steric effects of the substituents. The fluorine atom at the 2-position significantly acidifies the proton at the 3-position, making it the primary site for deprotonation by amide bases. The bulky trimethylsilyl group at the 6-position further reinforces this regioselectivity by sterically hindering deprotonation at the 5-position. This directed metalation is a key feature of the reactivity of this compound, enabling predictable and controlled functionalization.
Silyl-Mediated Transformations
The trimethylsilyl group in this compound is not merely a directing group for metalation; it also participates in a variety of useful chemical transformations.
Silyl-mediated Halogen/Halogen Exchange (Limitations and Scope)
Silyl-mediated halogen exchange reactions offer a pathway to interconvert different halogen atoms on an aromatic ring. However, the scope of this transformation with this compound has notable limitations. While silyl-mediated halogen exchange is effective for converting 2-chloropyridines to their bromo or iodo counterparts using bromotrimethylsilane (B50905) or in situ generated iodotrimethylsilane, 2-fluoropyridines are generally unreactive under these conditions. epfl.ch
The proposed mechanism for this exchange involves the formation of an N-trimethylsilylpyridinium salt, which activates the 2-position towards nucleophilic attack by the halide. The high strength of the C-F bond and the poor leaving group ability of the fluoride anion prevent this reaction from occurring with 2-fluoropyridines, including this compound. epfl.ch This limitation underscores the unique reactivity imparted by the fluorine substituent.
Cleavage of the Trimethylsilyl Group (Protodesilylation and Fluoride-Induced Cleavage)
The trimethylsilyl group can be selectively removed from the pyridine ring through two primary methods: protodesilylation and fluoride-induced cleavage.
Protodesilylation involves the cleavage of the C-Si bond by a proton source, typically an acid. This reaction is a straightforward method to replace the trimethylsilyl group with a hydrogen atom, effectively "unmasking" the position for further reactions or to obtain the desilylated parent compound.
Fluoride-induced cleavage is another important transformation of the trimethylsilyl group. Treatment with a fluoride source, such as cesium fluoride or potassium fluoride, can lead to the cleavage of the C-Si bond. semanticscholar.org This process is particularly useful for generating reactive intermediates. For instance, fluoride-induced 1,2-elimination of o-trimethylsilylphenyl triflates is a well-established method for generating benzyne (B1209423) under mild conditions. semanticscholar.org A similar strategy could potentially be applied to this compound derivatives to generate pyridyne intermediates, although the specific conditions and outcomes would need to be experimentally determined.
The table below summarizes the key transformations involving the cleavage of the trimethylsilyl group.
| Transformation | Reagent | Product | Reference |
| Protodesilylation | H⁺ (e.g., HCl, H₂SO₄) | 2-Fluoropyridine (B1216828) | |
| Fluoride-Induced Cleavage | F⁻ (e.g., CsF, KF) | 2-Fluoropyridine | semanticscholar.org |
Advanced Synthetic Applications and Derivatization Strategies of 2 Fluoro 6 Trimethylsilyl Pyridine
Role as a Versatile Synthetic Building Block in Heterocycle Synthesis
2-Fluoro-6-(trimethylsilyl)pyridine has emerged as a powerful precursor for the synthesis of a wide array of complex heterocyclic structures. Its distinct functional groups can be manipulated under different reaction conditions, providing chemists with a modular approach to constructing elaborate molecules.
The presence of two distinct reactive sites on this compound allows for a stepwise approach to creating pyridine (B92270) rings with multiple, diverse substituents. The C-F bond is highly susceptible to nucleophilic aromatic substitution (SNAr), while the C-Si bond can be leveraged for palladium-catalyzed cross-coupling reactions. This orthogonal reactivity is key to its utility.
A typical strategy involves first displacing the fluoride (B91410) with a nucleophile, followed by a subsequent cross-coupling reaction at the silyl-substituted position. This sequence allows for the controlled introduction of a wide variety of functional groups. For instance, the reaction of 2-fluoropyridines with nucleophiles is often significantly faster than with corresponding 2-chloropyridines, allowing for milder reaction conditions nih.gov. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine (B119429) nih.gov. This high reactivity can be exploited first, leaving the more robust trimethylsilyl (B98337) group available for a second, transition-metal-catalyzed transformation.
Table 1: Representative Sequential Functionalization of this compound
| Step | Reaction Type | Position | Reagents & Conditions | Product |
|---|---|---|---|---|
| 1 | Nucleophilic Aromatic Substitution (SNAr) | C2 | R-NH₂, Base (e.g., K₂CO₃), DMSO, Heat | 2-(Alkylamino)-6-(trimethylsilyl)pyridine |
This table illustrates a conceptual synthetic route based on the known reactivity of the individual functional groups.
While the direct conversion of this compound into pyrimidines is not a widely documented pathway, its structural motifs are relevant to the synthesis of fluorinated heterocycles. The synthesis of fluorinated pyrimidines, such as the widely used anticancer drug 5-Fluorouracil (5-FU), typically involves ring-closure reactions of fluorine-containing acyclic precursors mdpi.com. However, building blocks like this compound offer potential, though less explored, routes to more complex, fused, or linked nitrogen-containing heterocyclic systems. The pyridine ring can serve as a scaffold upon which another heterocyclic ring is constructed, with the fluoro and silyl (B83357) groups directing the regiochemistry of the annulation reactions.
The modular nature of this compound makes it an attractive building block for total synthesis and medicinal chemistry. The ability to perform sequential C-C and C-heteroatom bond formations allows for its seamless integration into complex molecular architectures. Late-stage functionalization (LSF) is a critical strategy in drug discovery, and this compound is well-suited for such approaches nih.gov. For example, a fragment resembling the functionalized pyridine core could be introduced early in a synthetic sequence, with the fluoro and silyl groups serving as latent reactive sites for diversification later in the synthesis. This approach is particularly valuable for creating libraries of related compounds for structure-activity relationship (SAR) studies. The trimethylsilyl group, for instance, can be used as a stable protecting group that is later activated for cross-coupling acs.org.
Functionalization and Diversification Strategies
Beyond its role as a foundational building block, this compound can be further diversified through reactions targeting not only the C-F and C-Si bonds but also the C-H bonds of the pyridine ring.
Late-stage functionalization (LSF) through C-H activation is a powerful tool for modifying complex molecules without the need for pre-installed functional groups acs.org. While the direct C-H fluorination of pyridines using reagents like AgF₂ is a known method to install a fluorine atom at the C2 or C6 position orgsyn.org, functionalizing the remaining C-H bonds (at positions 3, 4, and 5) of this compound presents a more nuanced challenge.
The pyridine ring is electron-deficient, which generally makes it a challenging substrate for electrophilic C-H activation. The regioselectivity of such reactions is governed by the electronic properties of the existing substituents. The strongly electron-withdrawing fluorine atom at C2 and the silyl group at C6 influence the reactivity of the remaining C-H bonds. While specific examples for this exact substrate are not prevalent, general principles suggest that transition-metal-catalyzed C-H functionalization, often guided by a directing group, would be the most promising strategy to achieve regioselective modification at the C3, C4, or C5 positions acs.orgresearchgate.net.
The true synthetic power of this compound lies in the differential reactivity of its two substituents, which allows for a wide range of cross-coupling and substitution reactions.
Functionalization at the Fluoro-Substituted Position:
The C2-fluoro group is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions nih.gov. This position is activated by the ring nitrogen, facilitating attack by a diverse range of nucleophiles under relatively mild conditions. This method provides efficient access to 2,6-disubstituted pyridines where one substituent is introduced via a C-N, C-O, C-S, or C-C bond formation.
Table 2: Nucleophilic Aromatic Substitution (SNAr) Reactions at the C2-Position
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| N-Nucleophiles | Primary/Secondary Amines, Anilines | 2-Aminopyridines |
| O-Nucleophiles | Alkoxides, Phenoxides | 2-Alkoxy/Aryloxypyridines |
| S-Nucleophiles | Thiolates | 2-(Alkyl/Arylthio)pyridines |
This table is based on the general reactivity of 2-fluoropyridines as described in the literature nih.govnih.gov.
Functionalization at the Trimethylsilyl-Substituted Position:
The trimethylsilyl group at the C6 position is a versatile handle for various palladium-catalyzed cross-coupling reactions, most notably Hiyama and Stille couplings acs.org. The C-Si bond can be activated, typically with a fluoride source like tetrabutylammonium fluoride (TBAF), to generate a reactive nucleophilic species in situ. This allows for the formation of C-C bonds with a wide range of aryl, heteroaryl, or vinyl halides and triflates. This reaction is orthogonal to the SNAr at the C2 position, enabling highly controlled and selective synthetic strategies.
Table 3: Palladium-Catalyzed Cross-Coupling Reactions at the C6-Position
| Coupling Partner (R-X) | Reaction Name | Catalyst System | Product Type |
|---|---|---|---|
| Aryl/Heteroaryl Halide | Hiyama Coupling | Pd(dba)₂ / Ligand, TBAF | 6-Aryl/Heteroarylpyridines |
| Vinyl Halide/Triflate | Hiyama Coupling | Pd(OAc)₂ / Ligand, TBAF | 6-Vinylpyridines |
This table illustrates potential cross-coupling reactions based on the known utility of aryl-trimethylsilyl groups acs.org.
Derivatization for Downstream Synthetic Transformations
The unique substitution pattern of this compound offers two primary reactive sites for derivatization: the C2-fluoro substituent and the C6-trimethylsilyl group. This dual functionality allows for a range of selective transformations, enabling the molecule to serve as a versatile scaffold for the synthesis of more complex substituted pyridines.
The fluorine atom at the C2-position is highly activated for nucleophilic aromatic substitution (SNAr). The ring nitrogen atom effectively stabilizes the negative charge of the Meisenheimer intermediate that forms upon nucleophilic attack at the C2 or C4 positions. This stabilization is significantly greater than for attack at the C3 position, thus directing substitution to the positions ortho and para to the nitrogen stackexchange.comyoutube.com. Consequently, the C2-fluorine atom in this compound can be readily displaced by a variety of nucleophiles, including alkoxides, thiolates, and amines, under relatively mild conditions to afford 2-substituted-6-(trimethylsilyl)pyridine derivatives.
The trimethylsilyl (TMS) group at the C6-position provides a handle for various palladium-catalyzed cross-coupling reactions. While pyridyl organometallics, particularly 2-pyridyl boronates, can be unstable and exhibit low reactivity in standard Suzuki-Miyaura couplings, silyl-substituted pyridines offer a valuable alternative through reactions like the Hiyama coupling nih.govsigmaaldrich.com. In this strategy, the C-Si bond is activated by a fluoride source, such as tetrabutylammonium fluoride (TBAF), to form a reactive hypervalent silicate species in situ, which then participates in the catalytic cycle with an aryl or heteroaryl halide. A general method for the Hiyama cross-coupling of 2-trimethylsilylpyridine with various aryl halides has been developed, demonstrating the utility of the TMS group as a synthetic handle for constructing biaryl and heteroaryl systems sci-hub.seresearchgate.net. This methodology is applicable to this compound, allowing for the introduction of diverse substituents at the C6-position while retaining the C2-fluoro atom for subsequent SNAr reactions, or vice versa.
The following table summarizes the primary derivatization strategies for this compound:
| Position | Reactive Group | Reaction Type | Reagents/Catalyst | Product Type |
| C2 | Fluoro | Nucleophilic Aromatic Substitution (SNAr) | Nu-H (e.g., ROH, RSH, R2NH), Base | 2-Nu-6-(trimethylsilyl)pyridine |
| C6 | Trimethylsilyl | Hiyama Cross-Coupling | Aryl-X, Pd(0) catalyst, Fluoride source (e.g., TBAF) | 2-Fluoro-6-arylpyridine |
Reduction and Dearomatization Processes
The reduction of the pyridine ring in this compound to the corresponding piperidine (B6355638) is a valuable transformation for accessing saturated heterocyclic structures, which are prevalent motifs in pharmaceuticals. However, this process is complicated by the potential for hydrodefluorination, the reductive cleavage of the C-F bond.
Catalytic Hydrogenation to Access Fluorinated Piperidines
The catalytic hydrogenation of fluoropyridines is a direct route to fluorinated piperidines, which are highly sought-after building blocks in medicinal chemistry liverpool.ac.uk. The synthesis of these compounds often requires multi-step, impractical routes, making direct hydrogenation an attractive alternative springernature.comacs.org. Research by Glorius and coworkers has established both rhodium- and palladium-catalyzed methods for the diastereoselective hydrogenation of fluoropyridines to yield all-cis-fluorinated piperidines liverpool.ac.ukspringernature.comacs.org.
One approach involves a one-pot rhodium-catalyzed dearomatization-hydrogenation (DAH) process. In this method, the fluoropyridine is first dearomatized using a rhodium catalyst and a hydride source like pinacol (B44631) borane (HBpin), followed by hydrogenation of the resulting intermediates springernature.com. This strategy has proven effective for a range of fluoropyridines, delivering products with high diastereoselectivity.
A complementary method utilizes a heterogeneous palladium catalyst (e.g., Palladium on carbon) for the cis-selective hydrogenation of fluoropyridines. This protocol is often more robust and tolerant of air and moisture compared to homogeneous systems acs.org. For a substrate like this compound, these methods are expected to yield the corresponding cis-2-fluoro-6-(trimethylsilyl)piperidine. However, the presence of the bulky trimethylsilyl group could influence the reaction rate and selectivity. Furthermore, the stability of the aryl-Si bond under hydrogenation conditions must be considered, as some studies on silylated arenes have reported diminished yields or catalyst inhibition researchgate.net.
The general conditions for these transformations are summarized below:
| Method | Catalyst System | Key Features |
| Dearomatization-Hydrogenation (DAH) | Rhodium-carbene complex / HBpin, H2 | One-pot, two-step process; Highly diastereoselective for cis-products. springernature.com |
| Heterogeneous Hydrogenation | Pd/C, H2 | Robust and operationally simple; Good yields and high cis-diastereoselectivity. acs.org |
Control of Hydrodefluorination during Reduction
A significant challenge in the hydrogenation of fluorinated arenes and heteroarenes is the competing hydrodefluorination (HDF) pathway, which leads to undesired non-fluorinated products springernature.com. The C-F bond, while strong, can be cleaved under catalytic hydrogenation conditions, particularly with palladium catalysts researchgate.netorgsyn.orgnih.gov.
The extent of hydrodefluorination is highly dependent on the catalyst, solvent, and substrate. In the context of fluoropyridine hydrogenation, the choice of catalyst is crucial. While rhodium catalysts are very active for arene reduction, they can also promote HDF liverpool.ac.uk. The palladium-based heterogeneous systems developed by Glorius were specifically optimized to suppress this side reaction, enabling the chemoselective reduction of the pyridine ring while preserving the C-F bond acs.org.
The mechanism of HDF often involves oxidative addition of the C-F bond to the metal center. Strategies to control HDF focus on promoting the desired hydrogenation of the ring over C-F bond activation. For this compound, the electronic properties and steric bulk of the TMS group may influence the propensity for HDF. The precise reaction conditions, including hydrogen pressure, temperature, and choice of solvent, would need to be carefully optimized to maximize the yield of the desired 2-fluoro-6-(trimethylsilyl)piperidine while minimizing the formation of both 6-(trimethylsilyl)piperidine and other defluorinated byproducts.
Theoretical and Computational Studies of 2 Fluoro 6 Trimethylsilyl Pyridine
Electronic Structure and Bonding Analysis
The electronic structure of 2-Fluoro-6-(trimethylsilyl)pyridine is governed by the interplay of the pyridine (B92270) ring's aromatic system and the electronic effects of its substituents: the fluorine atom and the trimethylsilyl (B98337) (TMS) group.
Pyridine Ring: The nitrogen atom is more electronegative than carbon, leading to a polarization of the ring electrons and a region of lower electron density (electrophilicity) on the carbon atoms, particularly at the C2 and C6 positions.
Fluorine Substituent: Located at the C2 position, the fluorine atom exerts a strong electron-withdrawing inductive effect due to its high electronegativity. This effect further enhances the electrophilicity of the carbon atom to which it is attached.
Trimethylsilyl (TMS) Group: The TMS group at the C6 position is primarily characterized by its large steric bulk. wikipedia.org Its electronic effect is more complex; while silicon is less electronegative than carbon, leading to a slight electron-donating inductive effect, it can also engage in σ-π hyperconjugation.
The combination of these effects results in a nuanced electron distribution. The nitrogen and fluorine atoms create a strong dipole, making the C2 position highly susceptible to nucleophilic attack. The bonding within the molecule consists of standard covalent sigma bonds and a delocalized pi system characteristic of the aromatic pyridine ring.
Table 1: Summary of Substituent Electronic Effects
| Substituent | Position | Inductive Effect | Resonance Effect |
| Nitrogen | 1 | -I (Withdrawing) | -M (Withdrawing) |
| Fluorine | 2 | -I (Strongly Withdrawing) | +M (Weakly Donating) |
| Trimethylsilyl | 6 | +I (Weakly Donating) | σ-π Hyperconjugation |
Quantum Chemical Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potentials)
Quantum chemical descriptors offer a quantitative framework for predicting molecular reactivity. hakon-art.comscience.gov
Electrostatic Potential (ESP) Maps: An ESP map illustrates the charge distribution on the molecule's surface. For this compound, the map would show a region of negative potential (typically colored red) around the electronegative nitrogen atom, indicating its propensity to interact with electrophiles or act as a hydrogen bond acceptor. researchgate.netresearchgate.net Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the ring and, most significantly, at the C2 carbon, highlighting it as a prime site for nucleophilic attack. chemrxiv.org
Fukui Functions: Fukui functions are used within Density Functional Theory to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.orgfaccts.de The function is defined as the change in electron density at a given point as the total number of electrons changes. scm.com
Nucleophilic Attack (f+): This function highlights areas where the molecule is most likely to accept an electron. For this compound, the largest f+ values are predicted to be on the carbon atoms at the C2 and C4 positions. The C2 position is activated by both the adjacent nitrogen and the attached fluorine, making it a highly probable site for nucleophilic substitution. researchgate.netresearchgate.net
Electrophilic Attack (f-): This function indicates regions most susceptible to losing an electron. The sites for electrophilic attack are generally less pronounced on an electron-deficient ring like pyridine. However, calculations would likely point to the carbon atoms with relatively higher electron density, such as C3 and C5.
Table 2: Predicted Reactivity Sites from Quantum Descriptors
| Type of Attack | Predicted Primary Site(s) | Driving Factors |
| Nucleophilic | C2 | Electron withdrawal by N and F atoms. |
| Electrophilic | C3, C5 | Relatively less electron-deficient positions. |
| Metalation (Proton Abstraction) | C5 | Activated by flanking TMS and nitrogen's influence. |
Computational Mechanistic Elucidation of Key Reactions (e.g., SNAr, Metalation)
Computational modeling can elucidate the step-by-step mechanisms of reactions, including the structures of transition states and intermediates, and their corresponding energy barriers. rsc.org
Nucleophilic Aromatic Substitution (SNAr): The SNAr reaction is a key transformation for substituted pyridines. researchgate.net In the case of this compound, a nucleophile would attack the C2 position, displacing the fluoride (B91410) ion. Computational studies on similar systems show this reaction can proceed through two main pathways: researchgate.net
Classical Two-Step Mechanism: This involves the initial attack of the nucleophile to form a high-energy, negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group (fluoride) restores the aromaticity. DFT calculations can determine the activation energy for each step. researchgate.net
Concerted Mechanism (cSNAr): In some cases, the bond-forming and bond-breaking steps occur simultaneously through a single transition state. researchgate.net Computational analysis of the energy profile can distinguish between a concerted pathway and a two-step process by searching for a stable intermediate. rsc.org
Metalation: Metalation involves the deprotonation of the pyridine ring using a strong base, typically an organolithium reagent. The bulky TMS group and the directing effect of the ring nitrogen would influence the regioselectivity of this reaction. Computational models can predict the most acidic proton by calculating the energies of the possible lithiated intermediates. The proton at C5 is a likely candidate for deprotonation, being meta to the activating fluorine and ortho to the silyl (B83357) group, although steric hindrance from the TMS group could influence the transition state energy.
Conformational Analysis and Steric Effects of the Trimethylsilyl Group
The trimethylsilyl (TMS) group is characterized by its significant molecular volume and chemical inertness. wikipedia.org
Conformational Analysis: Conformational analysis of this compound would focus on the rotation around the C6-Si bond. This rotation has a relatively low energy barrier, meaning the methyl groups of the TMS moiety are in constant motion. DFT calculations can map the potential energy surface for this rotation, identifying the most stable (lowest energy) conformations. nih.gov The preferred conformation would likely seek to minimize steric clashes between the TMS methyl groups and the adjacent ring proton at C5.
Steric Effects: The primary influence of the TMS group on the molecule's reactivity is steric hindrance. wikipedia.org Its large size can shield the C6 position and the nitrogen atom from the approach of bulky reagents. This steric effect can be quantitatively evaluated using computational methods. For example, in a potential SNAr reaction at the C2 position, the TMS group at C6 is distant enough to have a minimal steric impact. However, for any reaction involving the nitrogen atom (e.g., N-alkylation) or metalation at the C5 position, the steric bulk of the TMS group would play a significant role in controlling the reaction rate and feasibility.
Future Research Directions and Perspectives
Development of More Sustainable and Green Synthetic Protocols
The current synthetic routes to 2-Fluoro-6-(trimethylsilyl)pyridine and related compounds often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. Future research must prioritize the development of more sustainable and environmentally benign synthetic protocols. This aligns with the broader push towards green chemistry in the pharmaceutical and chemical industries. researchgate.net
Key areas for investigation include:
Catalytic C-H Functionalization: Direct C-H silylation of 2-fluoropyridine (B1216828) or fluorination of 2-(trimethylsilyl)pyridine (B83657) using earth-abundant metal catalysts could provide a more atom-economical and efficient synthesis.
Flow Chemistry: Continuous flow processes can offer superior control over reaction parameters, leading to higher yields, improved safety, and reduced waste. The development of a flow-based synthesis of this compound would be a significant step towards its large-scale, sustainable production.
Solvent-Free and Aqueous Synthesis: Exploring solvent-free reaction conditions or the use of greener solvents like water or bio-based solvents would drastically reduce the environmental footprint of the synthesis. rsc.org Microwave-assisted organic synthesis is another avenue that has shown promise for the rapid and efficient synthesis of pyridine (B92270) derivatives with reduced energy consumption. nih.gov
| Green Synthesis Approach | Potential Advantages for this compound Synthesis |
| Catalytic C-H Activation | High atom economy, reduced number of synthetic steps. |
| Flow Chemistry | Enhanced safety, scalability, and process control. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, and energy efficiency. nih.gov |
| Use of Green Solvents | Reduced environmental impact and potential for easier product isolation. researchgate.netrsc.org |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The unique electronic interplay between the electron-withdrawing fluorine atom and the silicon-containing group can give rise to novel reactivity. A systematic exploration of the reactivity of this compound is crucial for expanding its synthetic utility.
Future research should focus on:
Modulation of Nucleophilic Aromatic Substitution (SNAr): Investigating how the trimethylsilyl (B98337) group influences the rate and regioselectivity of SNAr at the C2 position. It is conceivable that the silyl (B83357) group could be used to tune the reactivity of the C-F bond. acs.org
Cross-Coupling Reactions: The trimethylsilyl group can act as a handle for various cross-coupling reactions, such as the Hiyama coupling, allowing for the introduction of a wide range of substituents at the C6 position.
Directed Ortho-Metalation (DoM): The synergistic directing effects of the pyridine nitrogen and the silyl group could enable highly regioselective functionalization of the pyridine ring at other positions.
Unprecedented Ring Transformations: Investigating the possibility of ring-opening or ring-expansion reactions under specific conditions to generate novel heterocyclic or acyclic structures.
Design of Next-Generation Building Blocks and Reagents from this compound
Beyond its direct use, this compound can serve as a platform for the design and synthesis of a diverse array of more complex building blocks for drug discovery and materials science. lifechemicals.comrsc.org
Future efforts should be directed towards:
Ipso-Substitution of the Trimethylsilyl Group: Replacing the trimethylsilyl group with other functionalities like boronic esters, stannanes, or zincates to create a portfolio of reagents for various cross-coupling reactions. researchgate.netnih.gov
Elaboration of the Pyridine Core: Utilizing the inherent reactivity of the pyridine ring to introduce additional substituents, leading to highly functionalized and three-dimensional molecular scaffolds.
Synthesis of Fluorinated Piperidines: The development of robust hydrogenation methods for this compound would provide access to valuable fluorinated piperidine (B6355638) motifs, which are highly sought after in medicinal chemistry. acs.org
| Potential Next-Generation Building Block | Synthetic Strategy from this compound | Potential Applications |
| 2-Fluoro-6-(boronic acid pinacol (B44631) ester)pyridine | Ipso-boronation of the trimethylsilyl group. | Suzuki-Miyaura cross-coupling reactions. |
| 2-Fluoro-6-iodopyridine | Ipso-iodination of the trimethylsilyl group. | Versatile intermediate for various cross-coupling reactions. |
| 2,3-Difluoro-6-(trimethylsilyl)pyridine | Directed C-H fluorination. | Introduction of additional fluorine atoms for property modulation. |
| 2-Amino-6-(trimethylsilyl)pyridine | Nucleophilic aromatic substitution of the fluorine atom. | Synthesis of fused heterocyclic systems. |
Advanced Integrated Experimental and Computational Approaches for Predictive Synthesis
The integration of computational chemistry with experimental work can accelerate the discovery and optimization of synthetic routes and the prediction of molecular properties. nih.govresearchgate.net For a relatively unexplored molecule like this compound, such an approach would be particularly fruitful.
Future research should embrace:
Density Functional Theory (DFT) Calculations: To predict the reactivity of different positions on the pyridine ring, understand reaction mechanisms, and rationalize experimental observations. nih.gov
In Silico Screening of Reaction Conditions: Using computational models to screen for optimal catalysts, solvents, and reaction temperatures, thereby reducing the number of experiments required.
Predictive Modeling of Physicochemical Properties: Employing quantitative structure-activity relationship (QSAR) models and other computational tools to predict the properties of novel derivatives of this compound, aiding in the design of molecules with desired characteristics. researchgate.net
| Integrated Workflow Component | Description | Benefit for this compound Research |
| Computational Design | Use of DFT and other methods to design novel derivatives and predict their properties. | Rational design of new building blocks and functional molecules. |
| Predictive Reaction Modeling | Simulation of reaction pathways and transition states to predict outcomes. | Optimization of reaction conditions and discovery of novel reactivity. |
| High-Throughput Experimentation | Automated synthesis and screening of reaction conditions. | Rapid validation of computational predictions and efficient optimization. |
| Data-Driven Analysis | Use of machine learning and statistical analysis to correlate experimental and computational data. | Development of robust predictive models for future synthetic endeavors. |
Q & A
Q. What are the established synthetic routes for 2-Fluoro-6-(trimethylsilyl)pyridine, and how can reaction conditions be optimized?
The synthesis typically involves sequential functionalization of the pyridine ring. Key steps include:
- Silylation : Introducing the trimethylsilyl (TMS) group via palladium-catalyzed coupling (e.g., using (trimethylsilyl)boronic acid) at the 6-position of 2-fluoropyridine derivatives .
- Fluorination : Direct fluorination using agents like KF in polar aprotic solvents (e.g., DMSO) under controlled temperatures (80–100°C) to avoid side reactions .
Optimization Tips : - Monitor reaction progress with NMR to track fluorination efficiency.
- Use anhydrous conditions to prevent TMS group hydrolysis.
Q. What analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : and NMR confirm substitution patterns. The TMS group appears as a singlet (~0.3 ppm in NMR), while NMR detects fluorine environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected : 211.26 g/mol) .
- X-ray Crystallography : For structural elucidation, as demonstrated in related fluoropyridine derivatives .
Advanced Research Questions
Q. How does steric hindrance from the trimethylsilyl group influence regioselectivity in further functionalization?
The bulky TMS group at the 6-position directs electrophilic substitution to the 4-position due to steric and electronic effects. For example:
Q. What computational methods are used to predict the reactivity of this compound in catalysis?
- Density Functional Theory (DFT) : Models frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. For example, the LUMO of 2-Fluoro-6-TMS-pyridine is localized at the 4-position, aligning with experimental nitration results .
- Molecular Dynamics (MD) : Simulates interactions in catalytic systems, such as binding to transition-metal surfaces in hydrogenation reactions .
Q. How can researchers address stability issues during storage and handling?
Q. How should contradictory data (e.g., purity discrepancies) be resolved?
Q. What are the emerging applications of this compound in organometallic catalysis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
